molecular formula C13H16O2S2 B14324461 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- CAS No. 100673-21-0

1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)-

Cat. No.: B14324461
CAS No.: 100673-21-0
M. Wt: 268.4 g/mol
InChI Key: QHAKKXVLIYDHKF-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- is an organic compound with a unique structure that includes a cyclohexyl group and a 1,3-dithiol-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- typically involves the reaction of cyclohexyl ketone with 1,3-dithiol-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dithiol ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted dithiol derivatives.

Scientific Research Applications

1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets, such as enzymes and receptors. The dithiol moiety can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Butanedione, 1-phenyl-
  • 1,3-Butanedione, 1-(2-thienyl)-
  • 1,3-Butanedione, 1-(4-methylphenyl)-

Uniqueness

1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- is unique due to the presence of both a cyclohexyl group and a 1,3-dithiol-2-ylidene moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

100673-21-0

Molecular Formula

C13H16O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

1-cyclohexyl-2-(1,3-dithiol-2-ylidene)butane-1,3-dione

InChI

InChI=1S/C13H16O2S2/c1-9(14)11(13-16-7-8-17-13)12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

QHAKKXVLIYDHKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C1SC=CS1)C(=O)C2CCCCC2

Origin of Product

United States

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